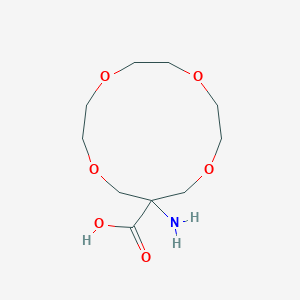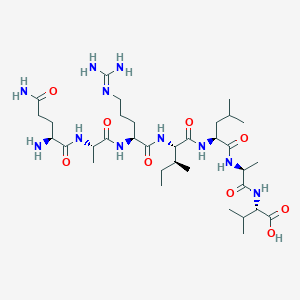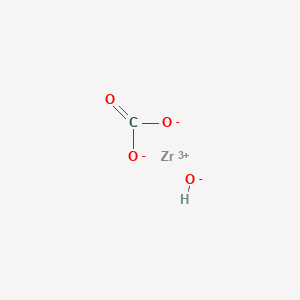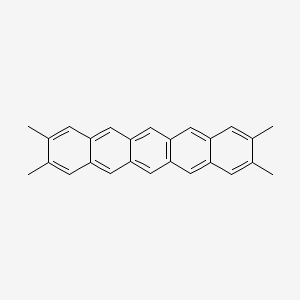
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- is a complex organic compound with the molecular formula C11H23NO7 It is characterized by a cyclic structure containing four oxygen atoms and a carboxylic acid group at the 12th position, along with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a diol with a diacid chloride in the presence of a base to form the cyclic ether
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, such as amides or esters.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid: Lacks the amino group, which may affect its reactivity and applications.
1,4,7,10-Tetraoxacyclotridecane-12-amino-:
1,4,7,10-Tetrathiacyclododecane: Contains sulfur atoms instead of oxygen, resulting in different chemical properties and reactivity.
Uniqueness
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- is unique due to its combination of a cyclic ether structure with both carboxylic acid and amino functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
497949-63-0 |
|---|---|
Molekularformel |
C10H19NO6 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
12-amino-1,4,7,10-tetraoxacyclotridecane-12-carboxylic acid |
InChI |
InChI=1S/C10H19NO6/c11-10(9(12)13)7-16-5-3-14-1-2-15-4-6-17-8-10/h1-8,11H2,(H,12,13) |
InChI-Schlüssel |
IQUOFRCJFDRNRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCC(COCCO1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)



![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)


